6-Amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoic acid
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Overview
Description
Threonyl-seryl-lysine is a tripeptide composed of the amino acids threonine, serine, and lysine This compound is known for its role in various biological processes, including protein synthesis and regulation
Preparation Methods
Synthetic Routes and Reaction Conditions
Threonyl-seryl-lysine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is commonly used for this purpose. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection of the Fmoc group: to expose the amine group.
Coupling of the next amino acid: using activating agents like HBTU or DIC.
Repetition of deprotection and coupling steps: until the desired peptide sequence is obtained.
Cleavage of the peptide from the resin: and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of threonyl-seryl-lysine follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to ensure its homogeneity and purity.
Chemical Reactions Analysis
Types of Reactions
Threonyl-seryl-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form aldehydes or ketones.
Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions, such as acylation or alkylation
Common Reagents and Conditions
Oxidizing agents: Sodium periodate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Threonyl-seryl-lysine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Plays a role in protein synthesis and regulation, particularly in the phosphorylation of proteins.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying protein-protein interactions .
Mechanism of Action
Threonyl-seryl-lysine exerts its effects through interactions with specific molecular targets. For example, it binds to luteinizing hormone-releasing hormone (LHRH) at a site comprised of LHRH 2-5, thereby modulating the activity of this hormone. This interaction can influence reproductive hormone levels and has potential therapeutic applications in conditions related to hormone regulation .
Comparison with Similar Compounds
Similar Compounds
Seryl-threonyl-lysine: Another tripeptide with similar amino acid composition but different sequence.
Threonyl-lysyl-serine: A tripeptide with the same amino acids in a different order.
Phosphothreonyl-seryl-lysine: A phosphorylated derivative of threonyl-seryl-lysine.
Uniqueness
Threonyl-seryl-lysine is unique due to its specific sequence and the presence of hydroxyl groups in both threonine and serine, which allow for various post-translational modifications. Its ability to bind to LHRH and modulate reproductive hormones sets it apart from other similar compounds .
Properties
IUPAC Name |
6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O6/c1-7(19)10(15)12(21)17-9(6-18)11(20)16-8(13(22)23)4-2-3-5-14/h7-10,18-19H,2-6,14-15H2,1H3,(H,16,20)(H,17,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPWNQRRAJHOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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